![molecular formula C25H27N5O3 B2872685 9-(3,4-dimethoxyphenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540477-42-7](/img/structure/B2872685.png)
9-(3,4-dimethoxyphenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned appears to be a complex organic molecule that contains several functional groups and rings. It includes a quinazolinone group, which is a type of heterocyclic compound that is often found in various pharmaceuticals. The molecule also contains a triazolo group, another type of heterocycle that is common in medicinal chemistry.
Synthesis Analysis
Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves multi-step reactions, including the formation of the heterocyclic rings and the attachment of the various functional groups.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains multiple ring structures, including a quinazolinone and a triazole ring. These rings are likely to contribute significantly to the compound’s chemical properties and potential biological activity.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the presence of the amine and carbonyl groups suggests that it could participate in a variety of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the dimethylamino group could make the compound basic, while the carbonyl group in the quinazolinone ring could make it reactive.科学的研究の応用
Synthesis and Structural Analysis
The synthesis of related compounds, such as 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones, has been explored to understand the heterocyclization mechanisms and potential synthetic pathways. These studies highlight the chemical reactions leading to the formation of complex triazoloquinazolinones, providing insights into their structural properties and potential for further chemical modification (Lipson et al., 2003).
Molecular Rearrangements and Structure Elucidation
Investigations into the preparation of triazoloquinazolinium betaines and their molecular rearrangements offer detailed insights into the structural characteristics of these compounds. X-ray crystallography has been utilized to determine the crystal and molecular structure of specific derivatives, enriching our understanding of their molecular geometry and potential interaction sites (Crabb et al., 1999).
Antimicrobial Activity
Some novel quinazolinones fused with triazole and other heterocyclic rings have demonstrated significant antimicrobial activity against a variety of gram-negative and gram-positive bacteria, as well as fungi. These findings suggest the potential of such compounds in developing new antimicrobial agents (Pandey et al., 2009).
Adenosine Receptor Antagonism
The identification of core skeletons for the design of hA(3) adenosine receptor antagonists has led to the discovery of compounds with high affinity and selectivity. These studies contribute to the development of novel therapeutic agents targeting the adenosine receptor, with potential applications in treating various diseases (Poli et al., 2011).
Practical Synthesis Approaches
Research into the synthesis of triazoloquinazolinones has provided practical approaches to generating these compounds, highlighting efficient methods for their preparation. Such studies are crucial for facilitating further research and development of derivatives with potential therapeutic applications (Hsu et al., 2008).
Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
将来の方向性
The potential applications and future directions for this compound would likely depend on its biological activity. Given the presence of the quinazolinone and triazole groups, it could be of interest in medicinal chemistry.
Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific studies and experimental data are needed. If you have access to more information or specific documents related to this compound, I would be happy to help analyze them.
特性
IUPAC Name |
9-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)phenyl]-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-29(2)17-11-8-15(9-12-17)24-27-25-26-18-6-5-7-19(31)22(18)23(30(25)28-24)16-10-13-20(32-3)21(14-16)33-4/h8-14,23H,5-7H2,1-4H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUOWJMPLZKYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3,4-dimethoxyphenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2872604.png)
![4-oxo-N-[(5-phenyl-1H-imidazol-2-yl)methyl]-4H-chromene-2-carboxamide](/img/structure/B2872606.png)
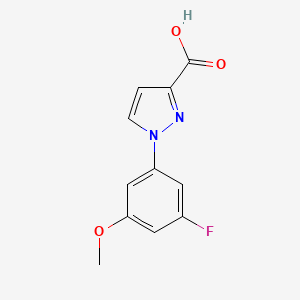
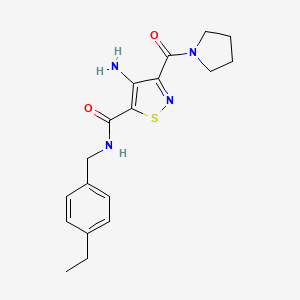
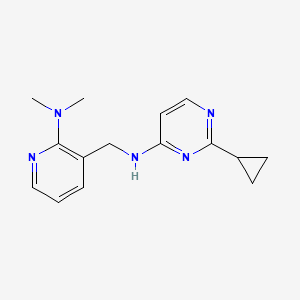
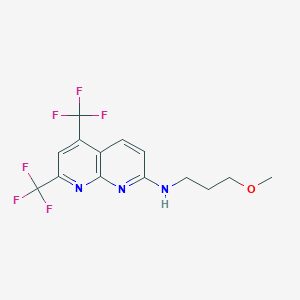
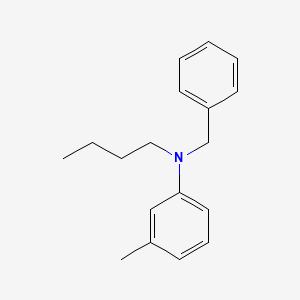
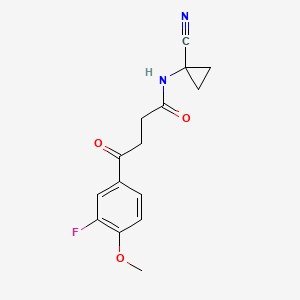
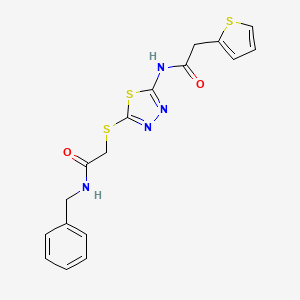
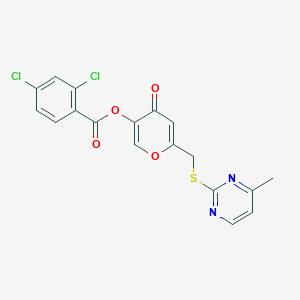
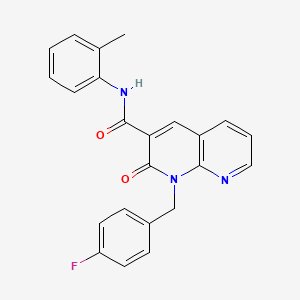
![3-(morpholinocarbonyl)-1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2872621.png)
![N-(1-cyanocycloheptyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2872622.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-(4-chlorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872623.png)